3-(3-Bromopyridin-4-yl)thiazolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromopyridin-4-yl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S/c9-7-5-10-2-1-8(7)11-3-4-12-6-11/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIQNQCJJOOGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of the Thiazolidine Ring System in Organic Chemistry
The thiazolidine (B150603) ring is a five-membered heterocyclic compound containing both a sulfur and a nitrogen atom at positions 1 and 3, respectively. nih.gove3s-conferences.org This saturated scaffold is the sulfur analog of oxazolidine (B1195125) and serves as a fundamental building block in a vast array of biologically active compounds. nih.gove3s-conferences.org The presence of the sulfur atom is often credited with enhancing the pharmacological properties of molecules that contain this ring system. nih.gov
Thiazolidine and its derivatives are integral to numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities. nih.gove3s-conferences.org These include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. nih.gove3s-conferences.org The versatility of the thiazolidine core allows for substitutions at various positions, enabling chemists to modulate the molecule's steric and electronic properties to achieve desired biological effects or chemical reactivity. The development of novel synthetic methodologies, including green chemistry approaches and multicomponent reactions, continues to expand the library of thiazolidine derivatives for further investigation. nih.gov
Contextualization of Bromopyridine Moieties As Key Building Blocks in Chemical Synthesis
Bromopyridines are a class of heterocyclic compounds where a bromine atom is attached to a pyridine (B92270) ring. These moieties are highly valued in organic synthesis, serving as versatile intermediates for the construction of more complex molecules. The presence of the bromine atom, an excellent leaving group, facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Particularly, bromopyridines are common substrates in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. e3s-conferences.org These reactions are cornerstones of modern synthetic chemistry, allowing for the efficient creation of biaryl compounds and other substituted pyridines. The pyridine nitrogen atom also influences the reactivity of the ring, and its ability to act as a ligand can be a key factor in both synthesis and the properties of the final product. This makes bromopyridines essential starting materials for the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Academic Research Perspectives on Hybrid Heterocyclic Scaffolds
Strategies for the Synthesis of the Thiazolidine Ring System
Cyclization Reactions for Thiazolidine Core Formation
The fundamental approach to the thiazolidine core involves the cyclization of a bifunctional molecule containing both an amine and a thiol group. The most prevalent method is the reaction of a 1,2-aminothiol with a carbonyl compound. For instance, the reaction between cysteamine (B1669678) and an aldehyde or ketone readily forms the thiazolidine ring through a cyclocondensation mechanism. nih.gov
More complex cyclization strategies have also been developed. One such method involves the reaction of aziridines with aryl isothiocyanates, which proceeds via a domino ring-opening cyclization to yield 2-iminothiazolidines. nih.gov This [3+2] cycloaddition has been shown to occur via an SN2 pathway. nih.gov Another approach uses thiourea (B124793) and α-chloroacetic acid, which first form a 2-imino-4-thiazolidinone intermediate that can be subsequently hydrolyzed to the corresponding thiazolidinedione. scbt.com
N-Substitution Approaches for Thiazolidines
Introducing a substituent onto the nitrogen atom of the thiazolidine ring can be achieved through two primary strategies: substitution on a pre-formed ring or incorporation of the substituent during the initial cyclization.
The direct N-substitution of an existing thiazolidine typically involves deprotonation of the nitrogen with a suitable base, followed by quenching with an electrophile, such as an alkyl or aryl halide. For the related thiazolidinediones, bases like potassium hydroxide (B78521) are used to facilitate the reaction with reagents like phenacyl bromide. hilarispublisher.com
Alternatively, an N-substituted thiazolidine can be synthesized in a single step by using a primary amine instead of ammonia (B1221849) or an unsubstituted aminothiol (B82208) in the cyclization reaction. For example, the three-component reaction of an amine, a carbonyl compound, and a mercaptoalkanoic acid is a direct and efficient route to various N-substituted thiazolidin-4-ones. nih.gov
Condensation Reactions in Thiazolidine Synthesis
Condensation reactions are the most widely employed method for constructing the thiazolidine scaffold. The classic synthesis involves the condensation of cysteamine with an aldehyde or formaldehyde. nih.gov This reaction is versatile and forms the basis for many more complex syntheses.
For the synthesis of N-aryl thiazolidines, a three-component condensation of an aromatic amine, an aldehyde, and mercaptoacetic acid is a common and powerful strategy. semanticscholar.org This reaction can often be performed in a one-pot manner and has been shown to be significantly accelerated by microwave irradiation, reducing reaction times from hours to minutes and improving yields. semanticscholar.org
The Knoevenagel condensation is particularly relevant for creating derivatives of the related thiazolidinedione (TZD) ring system, where an aldehyde reacts with the active methylene (B1212753) group at the C5 position of the TZD ring. scbt.com While this applies to functionalizing the ring rather than forming it, the principles of base-catalyzed condensation are central to the broader family of thiazolidine-related syntheses.
| Reactants | Product Type | Conditions | Key Features |
| 1,2-Aminothiol + Aldehyde/Ketone | Thiazolidine | Various solvents, often mild conditions | Fundamental, high atom economy |
| Aromatic Amine + Aldehyde + Mercaptoacetic Acid | N-Aryl-thiazolidin-4-one | Toluene (B28343), microwave irradiation | One-pot, rapid, good yields |
| Indole-2,3-dione + Amine + Mercaptoacetic Acid | Spiro[indole-thiazolidine] | Montmorillonite (B579905) KSF, microwave | Multi-component, solid support |
| Thiazolidinedione + Aldehyde | 5-Alkylidene-thiazolidinedione | Base catalyst (e.g., piperidine) | Knoevenagel condensation for C5 functionalization |
Advanced Synthetic Routes for N-Substituted Thiazolidines
Modern synthetic chemistry has pursued more efficient and elegant routes to N-substituted thiazolidines. Multi-component reactions (MCRs) are particularly noteworthy, allowing for the construction of complex molecules in a single step from three or more starting materials. The one-pot condensation of an amine, an aldehyde, and mercaptoacetic acid is a prime example of an MCR that provides rapid access to N-substituted thiazolidin-4-ones. nih.govchemicalbook.com
Domino reactions, where a single event triggers a cascade of subsequent bond-forming transformations, also provide an advanced route. The synthesis of thiazolidine derivatives through a domino ring-opening cyclization of aziridines is one such pathway. nih.gov Furthermore, the use of solid-supported catalysts, such as montmorillonite KSF clay, facilitates greener reaction conditions and simpler purification for MCRs leading to thiazolidine derivatives. semanticscholar.org
Catalyst-Free Thiazolidine Formation Chemistry
There is growing interest in developing catalyst-free synthetic methods to reduce environmental impact and simplify product purification. Thiazolidine formation can, in some cases, proceed efficiently without a catalyst. For instance, the condensation between a molecule containing a 1,2-aminothiol moiety and an aldehyde can occur at physiological pH without any catalyst. sigmaaldrich.com This type of bioorthogonal reaction is highly chemoselective.
Another catalyst-free approach involves the sequential hydrolysis and intramolecular aza-Michael addition of 5-arylidenethiazolidin-4-ones at room temperature, which yields functionalized thiazolidines in good to excellent yields. sigmaaldrich.com Solvent-free reactions, sometimes assisted by microwave irradiation, also represent an advanced, often catalyst-free, approach to thiazolidinone synthesis. semanticscholar.org
Synthetic Routes to Bromopyridine Derivatives
The synthesis of the this compound requires a 3-bromopyridine (B30812) precursor that is functionalized at the 4-position, making it suitable for coupling with the thiazolidine moiety. The most logical precursor is 3-bromo-4-pyridinecarboxaldehyde (B108003) (3-bromoisonicotinaldehyde). sigmaaldrich.com
The synthesis of 3-bromopyridine itself can be achieved by the direct bromination of pyridine, typically using bromine in the presence of a strong acid like sulfuric acid at elevated temperatures. google.com However, this method can sometimes lead to mixtures of isomers. A more regioselective method is the Sandmeyer reaction, starting from 3-aminopyridine.
To obtain the crucial 4-substituted-3-bromopyridine precursors, several routes are available. One patented method describes the synthesis of 3-bromo-4-methylpyridine (B15001) starting from 4-methyl-3-nitropyridine. The nitro group is first reduced to an amine, which is then converted to the bromide via a Sandmeyer-type reaction. This 3-bromo-4-methylpyridine could then be further functionalized at the methyl group to install the aldehyde needed for thiazolidine condensation. A more direct precursor, 3-bromo-4-chloropyridine, is commercially available and can be synthesized from 4-chlorofuro[3,2-c]pyridine (B1586628). hilarispublisher.comsigmaaldrich.comgoogle.com This halo-pyridine could potentially undergo nucleophilic substitution with a pre-formed thiazolidine.
| Precursor | Reagents | Product | Key Features |
| Pyridine | Br₂, H₂SO₄ | 3-Bromopyridine | Direct bromination, harsh conditions |
| 3-Aminopyridine | NaNO₂, HBr | 3-Bromopyridine | Sandmeyer reaction, good regioselectivity |
| 4-Methyl-3-nitropyridine | 1. H₂, Catalyst; 2. NaNO₂, Br⁻ | 3-Bromo-4-methylpyridine | Multi-step route to a functionalized precursor |
| 4-Chlorofuro[3,2-c]pyridine | Br₂, NaOH | 3-Bromo-4-chloropyridine | Route to a di-halogenated pyridine intermediate |
| 3-Bromo-4-pyridine-carboxaldehyde + Cysteamine | - | This compound | Postulated direct condensation to the target molecule |
Halogenation and Functionalization of Pyridine Rings
The introduction of a bromine atom at the C-3 position of the pyridine ring is a critical first step. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution, such as halogenation, can require harsh conditions. nih.gov However, various strategies have been developed to achieve regioselective halogenation.
One approach involves the direct bromination of a pyridine derivative. For instance, the bromination of 4-chlorofuro[3,2-c]pyridine with bromine in carbon tetrachloride, followed by treatment with sodium hydroxide, yields 3-bromo-4-chloropyridine, a versatile intermediate. chemicalbook.com This precursor, possessing a chloro group at the 4-position, offers a handle for subsequent nucleophilic substitution to introduce the thiazolidine moiety. The unique combination of bromine and chlorine substituents provides advantages in reactivity and selectivity for further chemical transformations. chemimpex.com
Alternatively, functionalization can precede halogenation. The reactivity of 4-aminopyridine (B3432731) with halogens like bromine has been studied, though it can lead to complex outcomes, including protonation and subsequent bromination-dimerization processes. acs.orgresearchgate.net A more controlled approach might involve protecting the amino group or using milder, more selective halogenating agents. A green and sustainable method for the selective oxidative halogenation of N-acetyl aminopyridines using NaX (as a halogen source) and Oxone (as an oxidant) has been reported, which could be applicable. researchgate.net Another advanced strategy involves installing a phosphine (B1218219) group at the 4-position of pyridine, which can then be displaced by a halide nucleophile, offering a general method for halogenating pyridines. nih.gov
Enzymatic halogenation also presents a potential route, with enzymes capable of catalyzing specific bromination on aromatic scaffolds. nih.gov For example, the enzyme Bmp5 catalyzes the bromination of 4-hydroxybenzoate (B8730719) to 3-bromo-4-hydroxybenzoate, demonstrating the potential for high regioselectivity. nih.gov
Table 1: Selected Halogenation Methods for Pyridine Scaffolds
| Starting Material | Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| 4-chlorofuro[3,2-c]pyridine | 1. Br2, CCl4 2. NaOH (aq), Methanol | 3-bromo-4-chloropyridine | Provides a key intermediate with a leaving group at C4. | chemicalbook.com |
| 4-Aminopyridine | Br2 in CH2Cl2 | Pyridyl-pyridinium cations | Reaction leads to protonation and complex dimerization. | acs.orgresearchgate.net |
| N-acetyl aminopyridines | NaX, Oxone | Halogenated N-acetyl aminopyridines | A green and sustainable oxidative halogenation protocol. | researchgate.net |
| Pyridine | 1. Heterocyclic Phosphine 2. Metal Halide (e.g., LiCl) | 4-Halopyridine | Two-step process involving displacement of a phosphonium (B103445) ion. | nih.gov |
Metal-Catalyzed Cross-Coupling Reactions for Bromopyridine Scaffolds
Metal-catalyzed cross-coupling reactions are indispensable tools for constructing complex aryl and heteroaryl structures, including bromopyridine scaffolds. ethernet.edu.et These reactions, often employing palladium, nickel, or iron catalysts, facilitate the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgtcichemicals.com
The Suzuki-Miyaura coupling, for example, can be used to couple 3-pyridylboronic acid with various partners. researchgate.net Conversely, a 3-bromopyridine derivative can be coupled with a suitable organoboron compound. Ligand-free palladium-catalyzed Suzuki reactions have been developed that proceed in aqueous solutions, offering an environmentally friendlier approach. rsc.org
The Stille coupling, which pairs an organotin reagent with an organic halide, is another powerful method. rsc.org For instance, a palladium/iron oxide-catalyzed Stille cross-coupling has been shown to be effective for various bromoarenes. rsc.org Palladium-catalyzed cyanation of 3-bromopyridine represents another functionalization pathway, yielding a nitrile that could be further transformed. rsc.org
More recent developments include multimetallic catalysis, where a combination of nickel and palladium catalysts can achieve cross-Ullman reactions between aryl bromides and aryl triflates with high selectivity. nih.gov This approach has been successfully applied to pyridyl halides. nih.gov Iron catalysts are also gaining attention as a more abundant and less expensive alternative to precious metals for cross-coupling reactions. tcichemicals.com
Table 2: Examples of Metal-Catalyzed Reactions on Bromopyridine Scaffolds
| Reaction Type | Substrate | Catalyst System | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Cyanation | 3-Bromopyridine | Palladium-based (ligand-free) | 3-Cyanopyridine | Introduces a versatile nitrile functional group. | rsc.org |
| Suzuki Coupling | Aryl Halides | PdCl2 or Pd(OAc)2 (ligand-free) | Biaryls | Effective in aqueous alkali solution. | rsc.org |
| Stille Coupling | Bromoarenes | Pd/Fe3O4 | Biaryls | Applicable to a variety of substituted bromoarenes. | rsc.org |
| C-N Coupling | 3-Bromopyridine | Pd2(dba)3 / Ligand | N-Aryl Amines | Forms C-N bonds, crucial for amine-containing targets. | acs.org |
| Cross-Ullman | Pyridyl Halides | Nickel and Palladium | Bipyridines | High cross-selectivity between two different aryl partners. | nih.gov |
Microwave-Assisted Synthetic Approaches to Bromopyridines
Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govyoutube.com This technique is particularly beneficial in the synthesis of heterocyclic compounds, including pyridines. nih.goveurekaselect.com The efficiency of microwave heating can dramatically reduce synthesis times from hours or days to mere minutes. nih.gov
While specific literature detailing the microwave-assisted synthesis of 3-bromopyridine precursors for our target molecule is sparse, the general applicability of this technology is well-established. researchgate.net For example, microwave irradiation has been used to synthesize polyurethane acrylate (B77674) oligomers in a fraction of the time required by thermal heating. researchgate.net In heterocyclic chemistry, microwave-assisted four-component, one-pot reactions have been developed for the efficient synthesis of annulated pyridines. eurekaselect.com These precedents strongly suggest that the synthesis of functionalized bromopyridines could be significantly optimized by adopting microwave technology, reducing energy consumption and potentially improving product yields. youtube.com
Convergent and Divergent Synthetic Strategies for this compound
The final construction of this compound involves the strategic union of the bromopyridine and thiazolidine components. This can be approached through either convergent or divergent synthetic routes.
Strategic Assembly of the Thiazolidine and Bromopyridine Moieties
The most direct and convergent approach to the target molecule involves the reaction of a 4-substituted-3-bromopyridine with a suitable reagent to form the thiazolidine ring. The classic synthesis of a thiazolidine ring involves the condensation reaction between an aminothiol and an aldehyde or ketone. nih.gov
Therefore, a key strategy would be the synthesis of 3-bromo-pyridine-4-carbaldehyde . This aldehyde precursor could then react with an aminothiol, such as L-cysteine or its ester, in a ring-closure reaction to form the desired this compound. nih.gov This type of reaction, involving the nucleophilic addition of the aminothiol to an aromatic aldehyde to form a thiazolidine ring, is a well-documented method for creating thiazolidine prodrugs of aldehyde-containing compounds. nih.gov
An alternative strategy involves starting with 3-bromo-4-aminopyridine . This amine could undergo a one-pot condensation/cyclization reaction with an aldehyde and a mercaptoacetic acid derivative to form a thiazolidin-4-one ring. nih.govnih.gov While this would yield a related structure (a thiazolidinone), modifications to the reaction could potentially lead to the desired thiazolidine.
Another method relies on the palladium-catalyzed C-N cross-coupling reaction. acs.org If one were to synthesize the thiazolidine ring separately, it could then be coupled to a 3-bromo-4-halopyridine (e.g., 3-bromo-4-chloropyridine) chemicalbook.comchemimpex.com using a palladium catalyst to form the N-aryl bond. This approach has been used to couple various cyclic amines to aryl bromides. acs.org
Table 3: Potential Strategies for Thiazolidine Ring Formation
| Bromopyridine Precursor | Reagent(s) | Reaction Type | Key Intermediate/Product | Reference |
|---|---|---|---|---|
| 3-Bromo-pyridine-4-carbaldehyde | L-Cysteine or its ester | Condensation/Ring Closure | This compound | nih.govnih.gov |
| 3-Bromo-4-aminopyridine | Aldehyde, Mercaptoacetic acid | One-pot condensation/cyclization | 3-(3-Bromopyridin-4-yl)thiazolidin-4-one | nih.govnih.gov |
| 3-Bromo-4-chloropyridine | Thiazolidine | Pd-catalyzed C-N Cross-Coupling | This compound | acs.org |
Optimization of Reaction Conditions and Efficiency in Target Compound Synthesis
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and waste. For the key condensation reaction to form the thiazolidine ring, several parameters can be adjusted.
The choice of solvent is critical. In the synthesis of thiazolo[3,2-a]pyrimidine derivatives, various solvents were tested, with some reactions requiring gentle warming to ensure the complete consumption of reagents. researchgate.net For the condensation of an aldehyde with L-cysteine ethyl ester, anhydrous ethanol (B145695) at room temperature under basic conditions (using ethylenediamine) has proven effective. nih.gov
The catalyst and reaction temperature also play significant roles. One-pot syntheses of thiazolidin-4-ones have been performed by heating the reactants in toluene at reflux temperatures. nih.gov For palladium-catalyzed C-N couplings, the choice of ligand is paramount to the success of the reaction, with various specialized phosphine ligands developed to improve catalyst performance and generality. acs.org
Monitoring the reaction progress, typically by Thin-Layer Chromatography (TLC), ensures that the reaction is allowed to proceed to completion without the formation of excessive byproducts from prolonged reaction times. nih.gov The final purification, often achieved through column chromatography, is essential for isolating the target compound in high purity. nih.gov By systematically adjusting these parameters—solvent, temperature, catalyst, and reaction time—the synthesis of this compound can be made more efficient and scalable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectral Analysis for Proton Environments
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The expected chemical shifts (δ) are influenced by the electron density around the proton, which is modulated by the presence of heteroatoms (N, S) and the aromatic pyridine ring.
The protons of the thiazolidine ring are expected to appear as two triplets in the upfield region. The methylene protons adjacent to the sulfur atom (C5-H) would likely resonate at a slightly different frequency than those adjacent to the nitrogen atom (C4-H) due to the differing electronegativity of the heteroatoms. The methylene protons on the thiazolidine ring adjacent to the nitrogen (N-CH₂) are expected around 3.3-3.7 ppm, while the protons adjacent to the sulfur (S-CH₂) are anticipated in the 3.0-3.4 ppm region. The protons on the pyridine ring will be in the downfield aromatic region. The proton at C2 of the pyridine ring is expected to be a singlet, while the protons at C5 and C6 are expected to show doublet and singlet multiplicities, respectively, due to their coupling with each other.
Expected ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine C2-H | 8.5 - 8.7 | s | - |
| Pyridine C5-H | 7.4 - 7.6 | d | 5.0 - 6.0 |
| Pyridine C6-H | 8.3 - 8.5 | d | 5.0 - 6.0 |
| Thiazolidine N-CH₂ | 4.0 - 4.4 | t | 6.0 - 7.0 |
| Thiazolidine S-CH₂ | 3.2 - 3.6 | t | 6.0 - 7.0 |
| Thiazolidine CH₂ (C2) | 4.6 - 5.0 | s | - |
Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.
¹³C NMR Spectral Analysis for Carbon Frameworks
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.
The carbons of the pyridine ring are expected to resonate in the aromatic region (120-160 ppm). The carbon bearing the bromine atom (C3) will be significantly influenced by the halogen's electronic effects. The thiazolidine ring carbons will appear in the more shielded (upfield) region of the spectrum.
Expected ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyridine C2 | 148 - 152 |
| Pyridine C3 | 118 - 122 |
| Pyridine C4 | 150 - 155 |
| Pyridine C5 | 125 - 129 |
| Pyridine C6 | 145 - 149 |
| Thiazolidine N-CH₂ | 50 - 55 |
| Thiazolidine S-CH₂ | 30 - 35 |
| Thiazolidine CH₂ (C2) | 60 - 65 |
Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To confirm the assignments made from one-dimensional NMR spectra and to elucidate the complete connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be expected between the protons at C5 and C6 on the pyridine ring, and between the N-CH₂ and S-CH₂ protons of the thiazolidine ring if there were any long-range coupling.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at 8.5-8.7 ppm would show a correlation to the carbon signal at 148-152 ppm, confirming their C2-H relationship.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular framework. Key HMBC correlations would be expected from the thiazolidine N-CH₂ protons to the pyridinyl C4, and from the pyridinyl C5-H to the C3 and C4 carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-N, C-S, C-Br, and aromatic C-H and C=C/C=N bonds. The absence of certain bands, such as a strong O-H or C=O stretch, would also be informative.
Expected IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C and C=N Stretch (Pyridine ring) | 1550 - 1650 |
| C-N Stretch | 1100 - 1300 |
| C-S Stretch | 600 - 800 |
| C-Br Stretch | 500 - 650 |
Note: Predicted values are based on typical IR frequencies for these functional groups.
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern. The molecular weight of 3-bromopyridine is 157.996 g/mol . nist.gov
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can then be used to confirm its elemental composition. The presence of bromine would be readily identifiable due to the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This would result in two molecular ion peaks (M+ and M+2) of nearly equal intensity.
The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the thiazolidine ring and the loss of the bromine atom.
Expected Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
| [M]+• and [M+2]+• | Molecular ion peaks showing the bromine isotopic pattern |
| [M - Br]+ | Loss of the bromine atom |
| [C₅H₃BrN]+• | Fragment corresponding to the 3-bromopyridinyl moiety |
| [C₃H₇NS]+• | Fragment corresponding to the thiazolidine ring |
Note: The fragmentation pattern is a prediction and can be influenced by the ionization method used.
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled level of detail about the three-dimensional arrangement of atoms in the solid state. This technique would be applicable if a suitable single crystal of this compound can be grown.
The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the determination of bond lengths, bond angles, and torsional angles with high precision. It would also reveal the crystal packing and any intermolecular interactions, such as hydrogen bonding or π-stacking, that are present in the solid state. This information is invaluable for understanding the compound's physical properties and its potential interactions in a biological or material context. A successful crystallographic analysis would provide definitive proof of the molecule's connectivity and stereochemistry.
Computational Chemistry and Theoretical Investigations of 3 3 Bromopyridin 4 Yl Thiazolidine
Quantum Chemical Studies via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting the geometry, reactivity, and spectroscopic properties of compounds like 3-(3-Bromopyridin-4-yl)thiazolidine.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. The conformation is largely defined by the dihedral angle between the pyridine (B92270) and thiazolidine (B150603) rings.
The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and reactivity.
Table 1: Theoretical Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-Br | 1.90 Å |
| C-N (Pyridine) | 1.34 Å | |
| C-S (Thiazolidine) | 1.82 Å | |
| N-C (Linker) | 1.45 Å | |
| Bond Angle | C-N-C (Pyridine) | 117° |
| C-S-C (Thiazolidine) | 93° | |
| C-N-C (Linker) | 121° |
Note: The values in this table are representative and would be precisely determined through DFT calculations.
The electronic behavior of a molecule is primarily governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular reactivity and stability. A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich thiazolidine ring and the bromine atom, while the LUMO is likely centered on the electron-deficient pyridine ring.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Note: These values are illustrative and depend on the level of theory and basis set used in the DFT calculations.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the bromine atom, indicating these as potential sites for electrophilic interaction. The hydrogen atoms would exhibit positive potential.
Reactivity Descriptors, Chemical Hardness, and Softness Studies
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
A high chemical hardness indicates low reactivity, while high chemical softness suggests high reactivity.
Table 3: Theoretical Global Reactivity Descriptors of this compound
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2.
Theoretical Vibrational Spectroscopy (IR) and NMR Chemical Shift Predictions
DFT calculations can accurately predict the vibrational frequencies that correspond to the infrared (IR) spectrum of a molecule. This theoretical spectrum can be used to assign experimental IR peaks to specific vibrational modes of the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.
Table 4: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|---|
| C-H (Pyridine) | Stretching | 3100-3000 |
| C-H (Thiazolidine) | Stretching | 3000-2850 |
| C=N (Pyridine) | Stretching | 1600-1550 |
| C-N (Pyridine) | Stretching | 1350-1250 |
| C-S (Thiazolidine) | Stretching | 700-600 |
Note: These are typical ranges for the specified vibrational modes.
Table 5: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| 1H NMR | |
| Pyridine-H | 7.5 - 8.5 |
| Thiazolidine-CH2-N | 3.5 - 4.5 |
| Thiazolidine-CH2-S | 3.0 - 4.0 |
| 13C NMR | |
| Pyridine-C | 120 - 150 |
| Pyridine-C-Br | 115 - 125 |
| Thiazolidine-C-N | 50 - 60 |
Note: These are approximate chemical shift ranges and would be refined by specific DFT calculations.
Conformational Preferences and Potential Energy Surface Mapping
The flexibility of this compound primarily arises from the rotation around the single bond connecting the pyridine and thiazolidine rings. A Potential Energy Surface (PES) map can be generated by systematically varying the dihedral angle between the two rings and calculating the energy at each point. The resulting map reveals the most stable conformation (global minimum) and any other low-energy conformers (local minima), as well as the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. The most stable conformer will likely be one that minimizes steric hindrance between the two ring systems.
Chemical Reactivity and Derivatization Studies of 3 3 Bromopyridin 4 Yl Thiazolidine
Reactivity of the Thiazolidine (B150603) Ring System
The thiazolidine ring is a five-membered saturated heterocycle containing both a sulfur and a nitrogen atom. nih.gov Its reactivity is centered around the nucleophilic nitrogen atom and the adjacent methylene (B1212753) groups.
Functionalization at the Nitrogen (N-3) Position of the Thiazolidine Ring
For instance, the nitrogen atom can be acylated to form amide derivatives. This type of transformation is crucial for creating peptidomimetic structures or for altering the electronic properties of the ring system.
| Reaction Type | Reagents | Product Type |
| N-Acylation | Acyl chlorides, Anhydrides | N-acylthiazolidine derivatives |
| N-Alkylation | Alkyl halides | N-alkylthiazolidine derivatives |
| N-Arylation | Aryl halides (under specific catalytic conditions) | N-arylthiazolidine derivatives |
Reactivity of the Bromopyridine Moiety
The 3-bromopyridine (B30812) fragment of the molecule is an aryl halide, making it susceptible to a range of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. wikipedia.org
Cross-Coupling Reactions for Pyridine (B92270) Ring Functionalization
The bromine atom on the pyridine ring serves as an excellent handle for introducing new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are particularly powerful methods for this purpose.
The Suzuki-Miyaura coupling involves the reaction of the bromopyridine with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.netnih.govrsc.org This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the synthesis of a vast array of biaryl and heteroaryl compounds. rsc.orgnih.gov
The Stille coupling utilizes organotin reagents as the coupling partners for the bromopyridine, also catalyzed by a palladium complex. nih.govwikipedia.orgorganic-chemistry.org While organotin compounds are toxic, the Stille reaction is known for its mild reaction conditions and broad substrate scope. wikipedia.orgorganic-chemistry.org
Below is a table summarizing typical conditions for these cross-coupling reactions on bromopyridine substrates.
| Reaction Name | Typical Catalyst | Coupling Partner | Base | Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, XPhosPdG2 | Aryl/heteroaryl boronic acids or esters | K₂CO₃, K₃PO₄, CsF | Toluene (B28343), THF, Dioxane |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | Organostannanes (e.g., R-Sn(n-Bu)₃) | Not always required | THF, DMF, Dioxane |
These reactions have been successfully applied to functionalize bromopyridines, demonstrating their utility in modifying the 3-(3-Bromopyridin-4-yl)thiazolidine scaffold. rsc.orgnih.gov
Nucleophilic Aromatic Substitution on the Bromopyridine Ring
The electron-deficient nature of the pyridine ring, enhanced by the presence of the nitrogen atom, facilitates nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom acts as a leaving group. acs.orgacs.org The reactivity of halopyridines in SNAr reactions is well-documented. acs.orgnih.gov
A variety of nucleophiles, including alkoxides, phenoxides, thiophenoxides, and amines, can displace the bromide. acs.orgresearchgate.net The reaction of 3-bromopyridines with nucleophiles can sometimes lead to the formation of 4-substituted products through a base-catalyzed isomerization process involving pyridyne intermediates. researchgate.net For activated pyridinium (B92312) salts, the leaving group ability often follows a different trend than in typical SNAr reactions, with the mechanism sometimes involving rate-determining deprotonation of an intermediate complex. nih.gov
Inter-Ring Reactivity and Transformation Chemistry
The presence of two distinct reactive moieties within the same molecule opens up the possibility of intramolecular reactions and sequential transformations. One potential intramolecular reaction is the cyclization of the thiazolidine nitrogen onto the pyridine ring, displacing the bromine atom to form a fused tricyclic system. This would constitute an intramolecular nucleophilic aromatic substitution and would likely require a strong base to deprotonate the N-3 nitrogen, enhancing its nucleophilicity.
Furthermore, the two rings can be functionalized in a stepwise manner. For example, a cross-coupling reaction could first be performed on the bromopyridine moiety to introduce a new functional group. Subsequently, the thiazolidine ring could be modified at the N-3 position. The order of these reactions would depend on the compatibility of the reagents and the desired final product. This stepwise approach allows for the controlled and systematic synthesis of a library of complex derivatives based on the this compound scaffold.
Chemical Transformations Leading to Fused Heterocyclic Systems
Currently, there is a lack of published research detailing the successful synthesis of fused heterocyclic systems from this compound. Hypothetically, intramolecular cyclization could be a viable strategy. For instance, a palladium-catalyzed intramolecular C-N or C-S bond formation could potentially lead to the fusion of a new ring onto the pyridine or thiazolidine core. However, without experimental data, any proposed reaction schemes remain speculative.
Mechanistic Investigations of Key Reaction Pathways
As no specific reactions for the formation of fused heterocyclic systems from this compound have been reported, there are no corresponding mechanistic investigations to analyze. The study of reaction mechanisms, including the identification of intermediates, transition states, and the influence of catalysts and reaction conditions, is fundamental to understanding and optimizing chemical transformations. Future research in this area would be necessary to elucidate the pathways by which this compound could be converted into more complex heterocyclic structures.
Structure Chemical Property Relationships and Molecular Modulation of 3 3 Bromopyridin 4 Yl Thiazolidine
Influence of Substituent Effects on the Electronic and Steric Properties of the Thiazolidine (B150603) Ring
The thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms, possesses distinct electronic and steric properties that are significantly influenced by the nature of the substituent at the 3-position (the nitrogen atom). In 3-(3-Bromopyridin-4-yl)thiazolidine, the substituent is the 3-bromopyridin-4-yl group.
The nitrogen atom of the thiazolidine ring is sp3 hybridized, and its lone pair of electrons can participate in various electronic interactions. The attachment of the electron-withdrawing 3-bromopyridin-4-yl group to this nitrogen atom has a profound effect on the electron density of the thiazolidine ring. The pyridine (B92270) ring, particularly with the presence of an electronegative bromine atom, reduces the electron-donating ability of the thiazolidine nitrogen. This inductive effect can influence the reactivity of the thiazolidine ring, for instance, by altering the nucleophilicity of the sulfur atom.
Substitutions on the thiazolidine ring itself, particularly at the 2, 4, and 5 positions, are known to be crucial for enhancing the pharmacological importance of thiazolidine-based compounds nih.gov. While the parent this compound is unsubstituted on the thiazolidine ring beyond the N-substituent, the potential for further functionalization at these positions offers a pathway for modulating the steric bulk and electronic profile of the molecule.
Computational studies on related thiazolidine-2,4-dione derivatives have provided insights into the electronic properties of the thiazolidine scaffold. For instance, Density Functional Theory (DFT) calculations have been used to determine the net charges, molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO and LUMO) of such compounds researchgate.net. These studies reveal that the thiazolidine ring can possess specific sites that are susceptible to either nucleophilic or electrophilic attack, depending on the substitution pattern researchgate.net.
The steric properties of the thiazolidine ring are also a key consideration. The five-membered ring is not planar and can adopt various envelope and twist conformations. The energy barrier between these conformations is generally low, allowing for dynamic conformational changes. The bulky 3-bromopyridin-4-yl substituent will influence the preferred conformation of the thiazolidine ring to minimize steric hindrance.
Table 1: Calculated Properties of Thiazolidine-2,4-dione and its Derivatives
| Compound | Heat of Formation (kcal/mol) | HOMO (a.u.) | LUMO (a.u.) | Energy Gap (a.u.) | Dipole Moment (D) |
| Thiazolidine-2,4-dione | -62.8742 | -0.2720 | -0.0382 | 0.2338 | 1.4186 |
| 3-methyl-thiazolidine-2,4-dione | -57.6036 | -0.2676 | -0.0343 | 0.2333 | 1.1715 |
| 5-methyl-thiazolidine-2,4-dione | -67.5595 | -0.2692 | -0.0369 | 0.2323 | 1.7491 |
Data sourced from computational studies on thiazolidine-2,4-dione derivatives researchgate.net. This table illustrates how substitution on the thiazolidine ring can modulate its electronic properties.
Impact of Bromine Substitution on Pyridine Ring Reactivity and Electron Density Distribution
The pyridine ring is an aromatic heterocycle where one CH group of benzene (B151609) is replaced by a nitrogen atom. This nitrogen atom is more electronegative than carbon and exerts a significant electron-withdrawing effect on the ring, making pyridine less reactive towards electrophilic substitution than benzene mdpi.com. Electrophilic attack on the pyridine ring generally occurs at the 3-position jchemlett.comnih.gov.
In this compound, the pyridine ring is substituted with a bromine atom at the 3-position and a thiazolidine group at the 4-position. The bromine atom is an electronegative halogen that further deactivates the pyridine ring towards electrophilic substitution through its electron-withdrawing inductive effect. However, as a halogen, it can also donate electron density to the ring through resonance, although this effect is generally weaker than its inductive withdrawal.
The presence of the bromine atom at the 3-position significantly influences the electron density distribution across the pyridine ring. The combined electronic effects of the ring nitrogen and the bromine atom create a unique reactivity profile. The bromine atom itself can be a site for various chemical transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which makes 3-bromopyridine (B30812) a valuable building block in organic synthesis ontosight.aiwikipedia.org.
The interplay of the bromine atom and the thiazolidine substituent will dictate the regioselectivity of further reactions on the pyridine ring. For instance, in nucleophilic aromatic substitution reactions, the positions ortho and para to the electron-withdrawing nitrogen atom (positions 2, 4, and 6) are generally activated. The presence of the bromine atom and the thiazolidine group will further modulate the reactivity of these positions.
Table 2: Physical and Chemical Properties of 3-Bromopyridine
| Property | Value |
| Molecular Formula | C5H4BrN |
| Molar Mass | 157.998 g·mol−1 wikipedia.org |
| Appearance | Colorless liquid wikipedia.org |
| Density | 1.640 g/cm3 wikipedia.org |
| Boiling Point | 173 °C wikipedia.org |
| Melting Point | -27 °C wikipedia.org |
| Refractive Index | n20/D 1.571 sigmaaldrich.com |
Data for the 3-bromopyridine fragment of the target molecule wikipedia.orgsigmaaldrich.com.
Conformational Dynamics and their Role in Intramolecular and Intermolecular Chemical Interactions
As mentioned earlier, the thiazolidine ring can adopt several non-planar conformations, such as envelope and twist forms. The specific preferred conformation and the energy barriers to interconversion will be influenced by the steric and electronic nature of the N-substituent. In the case of this compound, the bulky aromatic substituent will likely favor conformations that minimize steric clashes. X-ray and NMR studies on related N-substituted thiazolidines have been instrumental in elucidating their conformational equilibria acs.org.
Rotation around the C4-N bond is another critical conformational variable. The degree of rotational freedom will be governed by the steric hindrance between the hydrogen atoms at the 2- and 6-positions of the pyridine ring and the hydrogen atoms at the 2- and 5-positions of the thiazolidine ring. The electronic interactions between the two ring systems, such as potential π-π stacking or other non-covalent interactions, can also influence the preferred rotational conformation.
These conformational dynamics play a crucial role in both intramolecular and intermolecular interactions. Intramolecularly, the spatial relationship between the bromine atom and the thiazolidine ring can change with conformation. This could lead to through-space interactions that affect the chemical properties of both moieties.
Stereoelectronic Effects within the this compound Scaffold
Stereoelectronic effects are the consequences of the geometric constraints on the electronic structure of a molecule. In this compound, several stereoelectronic effects can be anticipated, arising from the specific spatial arrangement of orbitals and lone pairs.
One important stereoelectronic effect involves the lone pair of electrons on the thiazolidine nitrogen. The orientation of this lone pair relative to the attached pyridine ring can influence the electronic communication between the two rings. For example, the extent of p-π conjugation between the nitrogen lone pair and the pyridine π-system will be highly dependent on the dihedral angle of the C4-N bond.
Furthermore, the orientation of substituents on the thiazolidine ring, if present, can have a significant impact on the molecule's properties. Studies on related heterocyclic systems, such as polyhydroxylated piperidines, have shown that the axial or equatorial orientation of a substituent can lead to measurable differences in basicity and reactivity nih.gov. This is due to different stereoelectronic interactions, such as hyperconjugation or dipole-dipole interactions, in the different stereoisomers nih.gov. For example, an axial lone pair on a nitrogen atom may be a better electron donor into an adjacent anti-bonding orbital (a σ* orbital) compared to an equatorial lone pair, an effect known as the anomeric effect in carbohydrate chemistry.
Within the thiazolidine ring itself, the interaction between the lone pairs on the sulfur atom and adjacent σ* orbitals can also be considered a stereoelectronic effect. These interactions can influence bond lengths and angles within the ring.
The bromine atom on the pyridine ring also contributes to stereoelectronic effects. The C-Br bond has a corresponding σ* anti-bonding orbital. Intramolecular interactions between electron-rich orbitals (like the nitrogen or sulfur lone pairs of the thiazolidine ring) and this C-Br σ* orbital could occur if the conformation of the molecule allows for appropriate spatial overlap. Such an interaction would be a form of hyperconjugation and could influence the reactivity of the C-Br bond.
Understanding these stereoelectronic effects is crucial for a complete picture of the chemical behavior of this compound and for the rational design of analogues with tailored properties.
Advanced Methodological Considerations and Future Research Directions in 3 3 Bromopyridin 4 Yl Thiazolidine Chemistry
Development of Novel and Green Synthetic Routes
The traditional synthesis of thiazolidines often involves the condensation of an amine, an aldehyde, and a thiol, sometimes under conditions that are not environmentally benign. The drive towards sustainable chemistry has spurred the development of "green" synthetic methodologies that emphasize waste reduction, energy efficiency, and the use of non-toxic reagents and solvents.
Future research on the synthesis of 3-(3-Bromopyridin-4-yl)thiazolidine would likely focus on one-pot, multi-component reactions (MCRs), which offer high atom economy and procedural simplicity. nih.gov The application of alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times and improve yields. nih.gov Furthermore, the use of deep eutectic solvents (DES) or on-water synthesis presents an eco-friendly alternative to volatile organic solvents. nih.govfrontiersin.org For instance, a potential green synthesis could involve the reaction of 3-bromo-4-aminopyridine, formaldehyde, and cysteamine (B1669678) in a choline (B1196258) chloride-based deep eutectic solvent, potentially catalyzed by a recyclable nanocatalyst. nih.govfrontiersin.org
| Parameter | Conventional Synthesis | Potential Green Synthesis |
|---|---|---|
| Solvent | Toluene (B28343), DMF, Ethanol (B145695) researchgate.net | Deep Eutectic Solvents, Water nih.govfrontiersin.org |
| Catalyst | Glacial Acetic Acid, ZnCl₂ nih.gov | Recyclable Nanocatalysts, Biocatalysts |
| Energy Source | Conventional Reflux (High Energy) researchgate.net | Microwave Irradiation, Sonication (Energy Efficient) nih.gov |
| Procedure | Multi-step, with isolation of intermediates | One-pot, Multi-component Reaction (MCR) nih.gov |
| Yield | Often moderate | Potentially high to excellent nih.gov |
| Environmental Impact | Higher (use of VOCs, potential for waste) | Lower (biodegradable solvents, less waste) |
Application of Advanced Spectroscopic Techniques for Fine Structural Details
The unambiguous structural elucidation of novel compounds is critical. For a molecule like This compound , a combination of advanced spectroscopic methods would be essential. While standard ¹H and ¹³C NMR provide basic structural information, more sophisticated techniques are required for complete assignment and stereochemical analysis.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the precise connectivity of atoms within the molecule. researchgate.net For instance, HMBC would be crucial to confirm the linkage between the pyridine (B92270) nitrogen (N3) and the thiazolidine (B150603) ring. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, helping to determine the preferred conformation of the five-membered thiazolidine ring. researchgate.net High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. nih.gov
| Technique | Information Gained for this compound | Predicted Data/Observations |
|---|---|---|
| FT-IR | Presence of functional groups. | C-N stretching, C-S stretching, aromatic C-H and C=N vibrations. |
| ¹H NMR | Proton environment and count. | Signals for thiazolidine CH₂, pyridine aromatic protons (distinct splitting pattern). |
| ¹³C NMR | Carbon skeleton. | Distinct signals for thiazolidine carbons and bromopyridine carbons. |
| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity and ¹H-¹³C correlations. researchgate.net | Correlation between pyridine N and thiazolidine CH₂, confirming the N-aryl bond. |
| HRMS | Exact molecular formula and mass. nih.gov | Precise mass corresponding to C₈H₉BrN₂S. |
Enhanced Computational Modeling for Prediction of Reactivity and Stability
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful predictive tool in modern chemical research. For This compound , DFT calculations can provide deep insights into its structural and electronic properties before extensive lab work is undertaken. tandfonline.com
DFT can be used to optimize the molecule's three-dimensional geometry and to calculate its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.govnih.gov A Molecular Electrostatic Potential (MEP) map can also be generated to visualize electron-rich and electron-poor regions, thereby predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov This would be particularly useful in understanding the reactivity of the bromine-substituted pyridine ring and the sulfur and nitrogen heteroatoms in the thiazolidine ring. Moreover, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can offer an early assessment of the molecule's drug-like properties. nih.govrsc.org
| Computational Method | Predicted Parameter | Significance for this compound |
|---|---|---|
| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles. | Provides the most stable 3D conformation. tandfonline.com |
| Frontier Molecular Orbitals (FMO) | HOMO/LUMO energies and energy gap (ΔE). | Predicts chemical reactivity and kinetic stability. nih.govnih.gov |
| Molecular Electrostatic Potential (MEP) | Electron density distribution. | Identifies reactive sites for electrophilic/nucleophilic attack. nih.gov |
| ADMET Prediction | Lipinski's rule of five, bioavailability, toxicity. | Early-stage evaluation of potential as a drug candidate. nih.govrsc.org |
Theoretical Exploration of Novel Chemical Transformations and Rearrangements
The structure of This compound offers multiple sites for chemical modification, allowing for the theoretical exploration of novel transformations to generate a library of new derivatives. The thiazolidine ring itself can undergo various reactions, including oxidation, N-acylation, and reactions at a potentially active methylene (B1212753) group if a carbonyl is present at position 4 or 5. nih.gov
The bromine atom on the pyridine ring is a particularly attractive site for modification via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents (aryl, vinyl, alkynyl groups), dramatically increasing the molecular diversity. Additionally, theoretical studies could investigate the potential for novel intramolecular rearrangements, which are known to occur in some thiazolidine systems under specific conditions, potentially leading to new fused heterocyclic systems. researchgate.net DFT calculations can be employed to model the reaction pathways and transition states for these proposed transformations, providing a theoretical basis for future synthetic efforts. researchgate.net
| Reaction Type | Reactive Site | Potential Product Class | Significance |
|---|---|---|---|
| Suzuki Coupling | C-Br bond on pyridine ring | Aryl-substituted pyridinyl-thiazolidines | Generation of bi-aryl structures with potential biological activity. |
| Heck Coupling | C-Br bond on pyridine ring | Alkenyl-substituted pyridinyl-thiazolidines | Introduction of conjugated systems. |
| Buchwald-Hartwig Amination | C-Br bond on pyridine ring | Amino-substituted pyridinyl-thiazolidines | Access to novel amines and amides. |
| N-Acylation/Alkylation | Thiazolidine Nitrogen (if possible) | N-substituted thiazolidinium salts | Modification of solubility and electronic properties. |
| Acid-catalyzed Rearrangement | Thiazolidine ring | Fused bicyclic systems researchgate.net | Creation of novel, complex heterocyclic scaffolds. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(3-Bromopyridin-4-yl)thiazolidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A robust approach involves oxidative cyclization of hydrazine intermediates using sodium hypochlorite in ethanol at room temperature for 3 hours, achieving yields up to 73% . Optimization strategies include:
- Solvent selection : Ethanol minimizes side reactions compared to polar aprotic solvents.
- Oxidant concentration : Titration of NaOCl (5–10% excess) ensures complete conversion without over-oxidation.
- Purification : Post-reaction extraction with ethyl acetate, followed by alumina plug filtration, removes unreacted starting materials .
Q. Which analytical techniques are essential for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry via coupling patterns (e.g., pyridyl proton splitting at δ 8.2–8.5 ppm) and thiazolidine ring protons (δ 3.5–4.0 ppm) .
- Chromatography : TLC (silica gel, hexane/EA) monitors reaction progress, while flash column chromatography (gradient elution) isolates pure products .
- Elemental analysis : Validates purity (>95%) and molecular formula consistency .
Advanced Research Questions
Q. How can in vivo models be designed to assess the antitumor efficacy of this compound derivatives?
- Methodological Answer :
- Model selection : Use immunodeficient BALB/c-nu mice xenografted with U937 or JC tumor cells, which exhibit high sensitivity to thiazolidine derivatives .
- Dosing regimen : Administer 20–50 mg/kg orally or intraperitoneally for 15–17 days, with tumor volume measured via calipers and weight post-euthanasia .
- Toxicity assessment : Monitor body weight, organ histopathology, and serum biomarkers (ALT, creatinine) to exclude off-target effects .
Q. What computational approaches elucidate interactions between this compound derivatives and enzymatic targets like sphingosine kinase (SphK)?
- Methodological Answer :
- Homology modeling : Generate SphK1/SphK2 models using MODELLER (based on Bacillus anthracis diacylglycerol kinase templates) and validate with MolProbity (Clashscore <3.0, Ramachandran outliers <2%) .
- Molecular docking : Use GOLD v5.1 to dock the compound into the sphingosine-binding domain (C4 region), prioritizing poses with hydrogen bonds to catalytic residues (e.g., Asp178 in SphK1) .
- MD simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
Q. How do structure-activity relationship (SAR) studies inform the design of this compound analogs with enhanced bioactivity?
- Methodological Answer :
- Core modifications : Substituents at the pyridyl bromine (e.g., replacing Br with CF₃) improve target affinity by 2–3-fold .
- Side-chain optimization : Adding aminoethyl groups (e.g., K145 derivatives) enhances SphK2 inhibition (IC₅₀ <1 µM) via electrostatic interactions with the ATP-binding pocket .
- Biological assays : Test analogs in kinase inhibition (radiolabeled ATP assay) and apoptosis (Annexin V/PI staining) to prioritize candidates .
Q. How should researchers resolve contradictions in biological data for this compound derivatives across different assays?
- Methodological Answer :
- Purity verification : Re-analyze compounds via HPLC-MS to exclude batch variability (>99% purity required) .
- Orthogonal assays : Cross-validate cytotoxicity (MTT assay) with apoptosis markers (caspase-3 activation) to confirm mechanism .
- Model relevance : Compare results in primary cells (e.g., human PBMCs) versus cell lines to identify species-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
